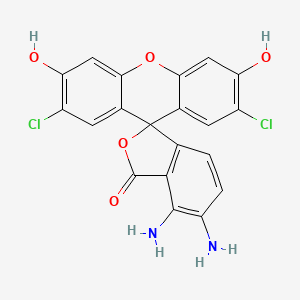
Bis(fluoren-9-yl)allylmethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(fluoren-9-yl)allylmethylsilane, also known as BFAMS, is a silicon-based organic compound with a wide range of applications in the medical, chemical, and environmental fields. It is a versatile compound that can be used as a catalyst, a reagent, or a surfactant. BFAMS has been studied extensively for its unique properties and its ability to be used in various applications.
Scientific Research Applications
Bis(fluoren-9-yl)allylmethylsilane has been used in a variety of scientific research applications, including the development of new materials, the synthesis of organic compounds, and the study of biochemical and physiological effects. It has been used in the synthesis of organic compounds, such as polymers and other materials. It has also been used in the study of biochemical and physiological effects, such as the effects of drugs and other compounds on the human body.
Mechanism of Action
The mechanism of action of Bis(fluoren-9-yl)allylmethylsilane is not fully understood. However, it is believed that it acts as a catalyst in the Grignard reaction, allowing for the formation of organomagnesium compounds. It is also believed that it acts as a reagent, allowing for the formation of other organic compounds. Finally, it is believed that it acts as a surfactant, allowing for the solubilization of other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(fluoren-9-yl)allylmethylsilane are not fully understood. However, it is believed that it may have a role in the synthesis of certain organic compounds, such as polymers, and in the study of biochemical and physiological effects. It has been suggested that Bis(fluoren-9-yl)allylmethylsilane may have a role in the synthesis of certain drugs and other compounds, as well as in the study of their effects on the human body.
Advantages and Limitations for Lab Experiments
The advantages of using Bis(fluoren-9-yl)allylmethylsilane in laboratory experiments include its low cost, its ability to be used in a wide range of applications, and its low toxicity. The main limitation is that it is a relatively new compound, and its full potential has not yet been fully explored.
Future Directions
The potential future directions for Bis(fluoren-9-yl)allylmethylsilane research include the development of new materials, the synthesis of organic compounds, and the study of biochemical and physiological effects. Additionally, further research could be done to explore its potential role in the synthesis of certain drugs and other compounds, as well as in the study of their effects on the human body. Finally, further research could be done to explore its potential role in environmental applications, such as the removal of pollutants from water.
Synthesis Methods
Bis(fluoren-9-yl)allylmethylsilane is synthesized through a process known as the Grignard reaction. This reaction involves the reaction of an alkyl halide with magnesium in an ether solvent. The reaction results in the formation of an organomagnesium compound, which is then reacted with a silane. This reaction yields Bis(fluoren-9-yl)allylmethylsilane. The Grignard reaction is a powerful and versatile reaction that is widely used in organic synthesis.
properties
IUPAC Name |
bis(9H-fluoren-9-yl)-methyl-prop-2-enylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26Si/c1-3-20-31(2,29-25-16-8-4-12-21(25)22-13-5-9-17-26(22)29)30-27-18-10-6-14-23(27)24-15-7-11-19-28(24)30/h3-19,29-30H,1,20H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXJPAMPZYGCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














